molecular formula C5H12ClN B6277621 rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride, trans CAS No. 2202256-62-8

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride, trans

Cat. No.: B6277621
CAS No.: 2202256-62-8
M. Wt: 121.6
InChI Key:
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Description

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride, trans, is a chemical compound with a cyclobutane ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride, trans, typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of cyclobutanone derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the cyclization and amination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride, trans, can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride, trans, has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride, trans, involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride, trans
  • rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans
  • rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans

Uniqueness

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride, trans, is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2202256-62-8

Molecular Formula

C5H12ClN

Molecular Weight

121.6

Purity

95

Origin of Product

United States

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